molecular formula C12H15N3 B1444915 N-Benzyl-1-(1H-pyrazol-3-yl)ethanamine CAS No. 1184116-56-0

N-Benzyl-1-(1H-pyrazol-3-yl)ethanamine

Cat. No.: B1444915
CAS No.: 1184116-56-0
M. Wt: 201.27 g/mol
InChI Key: KQGLAUZGLZGSGA-UHFFFAOYSA-N
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Description

N-Benzyl-1-(1H-pyrazol-3-yl)ethanamine is a heterocyclic compound that features a pyrazole ring substituted with a benzyl group and an ethylamine moiety

Scientific Research Applications

N-Benzyl-1-(1H-pyrazol-3-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Safety and Hazards

Like all chemicals, pyrazoles should be handled with care. The specific safety and hazard information would depend on the particular pyrazole compound .

Future Directions

Pyrazoles are a focus of ongoing research due to their wide range of biological activities. Future research will likely continue to explore new synthetic methods and potential applications of pyrazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-(1H-pyrazol-3-yl)ethanamine typically involves the reaction of benzyl bromide with 1-(1H-pyrazol-3-yl)ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-(1H-pyrazol-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through reactions with electrophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base or catalyst.

Major Products

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-1H-pyrazol-3-amine: Similar structure but lacks the ethylamine moiety.

    1-(1H-Pyrazol-3-yl)ethanamine: Similar structure but lacks the benzyl group.

    Benzylpyrazole: Similar structure but lacks the ethylamine moiety.

Uniqueness

N-Benzyl-1-(1H-pyrazol-3-yl)ethanamine is unique due to the presence of both the benzyl group and the ethylamine moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-1-(1H-pyrazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10(12-7-8-14-15-12)13-9-11-5-3-2-4-6-11/h2-8,10,13H,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGLAUZGLZGSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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